2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride
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Overview
Description
2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride is a chemical compound with a complex structure that includes a furan ring, a diethylamino group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with 2-(diethylamino)-2-(furan-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The chloroacetamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives with reduced chloroacetamide groups.
Substitution: Derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the furan ring may participate in π-π interactions with aromatic residues. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylethylamine hydrochloride: Similar structure but with dimethylamino instead of diethylamino group.
2-chloro-N,N-diethylethylamine hydrochloride: Similar structure but lacks the furan ring.
2-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride: Similar structure but with dimethylamino group.
Uniqueness
2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride is unique due to the presence of both the furan ring and the diethylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H20Cl2N2O2 |
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Molecular Weight |
295.20 g/mol |
IUPAC Name |
2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H19ClN2O2.ClH/c1-3-15(4-2)10(9-14-12(16)8-13)11-6-5-7-17-11;/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16);1H |
InChI Key |
RCUIRWDXNYFCTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC(=O)CCl)C1=CC=CO1.Cl |
Origin of Product |
United States |
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